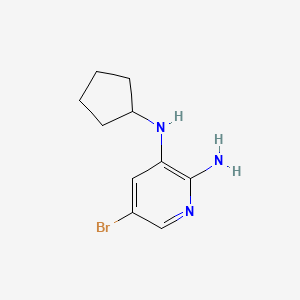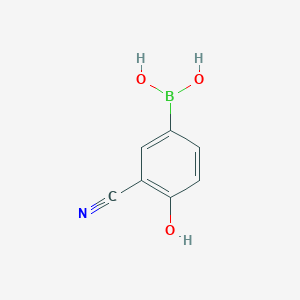
Ácido (3-ciano-4-hidroxifenil)borónico
Descripción general
Descripción
“(3-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their stability and non-toxicity . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of “(3-Cyano-4-hydroxyphenyl)boronic acid” is C7H6BNO3 . Its molecular weight is 162.94 g/mol . The InChI code is 1S/C7H6BNO3/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-3,10-12H .Chemical Reactions Analysis
Boronic acids, such as “(3-Cyano-4-hydroxyphenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical and Chemical Properties Analysis
The physical and chemical properties of “(3-Cyano-4-hydroxyphenyl)boronic acid” include a molecular weight of 162.94 g/mol . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Suzuki-Miyaura
Este compuesto se utiliza en reacciones de acoplamiento Suzuki-Miyaura, que son una forma de reacción de acoplamiento cruzado que forma enlaces carbono-carbono. Esta es una técnica fundamental en la síntesis de compuestos orgánicos complejos, incluidos fármacos y polímeros .
Reacciones de Acoplamiento Stille
Similar al acoplamiento Suzuki-Miyaura, las reacciones de acoplamiento Stille son otro tipo de reacción de acoplamiento cruzado donde este ácido borónico se puede utilizar como reactivo para formar enlaces carbono-carbono cruciales en la síntesis orgánica .
Aminocarbonilación catalizada por paladio
El ácido (3-ciano-4-hidroxifenil)borónico participa en reacciones de aminocarbonilación catalizadas por paladio. Estas reacciones se utilizan para introducir grupos carbonilo en moléculas orgánicas, lo que es un paso importante en la síntesis de diversos productos químicos .
Preparación de nanopartículas de paladio soportadas en bio
Este compuesto se utiliza en la preparación de nanopartículas de paladio soportadas en bio. Estas nanopartículas sirven como catalizadores libres de fosfina y tienen aplicaciones en diversos procesos catalíticos .
Inhibidores de las enzimas serina proteasa y cinasa
Los ácidos fenilborónicos, incluido el ácido (3-ciano-4-hidroxifenil)borónico, actúan como inhibidores de enzimas como la serina proteasa y la cinasa. Estas enzimas están involucradas en el crecimiento, progresión y metástasis de las células tumorales, lo que hace que estos compuestos sean valiosos en la investigación del cáncer .
Terapia de captura de neutrones por boro (BNCT)
Los compuestos de boro se utilizan en BNCT para los tumores. Esta terapia implica capturar neutrones térmicos por boro-10 que luego se somete a fisión para producir partículas alfa que pueden destruir las células cancerosas .
Aplicaciones de detección
Las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en diversas aplicaciones de detección. Se pueden utilizar para detectar la presencia de estas sustancias debido a sus propiedades de unión específicas .
Reacciones de clic y agentes farmacéuticos
Los ácidos borónicos se utilizan ampliamente en reacciones de clic, una clase de reacciones químicas que unen pequeñas unidades de forma rápida y confiable en condiciones suaves, y como posibles agentes farmacéuticos debido a su versatilidad y reactividad .
Mecanismo De Acción
Target of Action
The primary target of (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The (3-Cyano-4-hydroxyphenyl)boronic acid, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, (3-Cyano-4-hydroxyphenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making (3-Cyano-4-hydroxyphenyl)boronic acid a stable, readily prepared, and environmentally benign reagent .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Cyano-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of (3-Cyano-4-hydroxyphenyl)boronic acid’s action primarily involve the formation of carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action of (3-Cyano-4-hydroxyphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be robust to a variety of environmental conditions.
Direcciones Futuras
The use of boron-containing compounds, including boronic acids, in medicinal chemistry has been growing . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, the future directions for “(3-Cyano-4-hydroxyphenyl)boronic acid” and similar compounds could involve further exploration of these applications.
Análisis Bioquímico
Biochemical Properties
(3-Cyano-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, leading to the formation of new carbon-carbon bonds . Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can interact with enzymes and proteins that have active sites capable of binding boronic acids, potentially inhibiting their activity or altering their function.
Cellular Effects
The effects of (3-Cyano-4-hydroxyphenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Furthermore, (3-Cyano-4-hydroxyphenyl)boronic acid can affect cell signaling pathways by interacting with proteins and receptors, potentially altering their activity and downstream signaling events .
Molecular Mechanism
At the molecular level, (3-Cyano-4-hydroxyphenyl)boronic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can interact with nucleophilic amino acid residues in proteins, altering their structure and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Cyano-4-hydroxyphenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (3-Cyano-4-hydroxyphenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of (3-Cyano-4-hydroxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, (3-Cyano-4-hydroxyphenyl)boronic acid can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic functions .
Metabolic Pathways
(3-Cyano-4-hydroxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can inhibit enzymes such as proteases and kinases by binding to their active sites, leading to changes in metabolic flux and metabolite levels. Additionally, (3-Cyano-4-hydroxyphenyl)boronic acid can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of (3-Cyano-4-hydroxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
(3-Cyano-4-hydroxyphenyl)boronic acid exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a hydroxy group can facilitate its localization to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in critical cellular processes .
Propiedades
IUPAC Name |
(3-cyano-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZXBPAULHTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


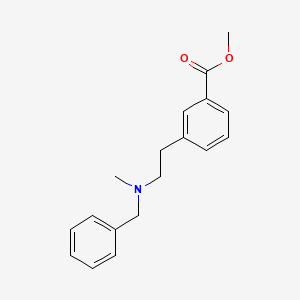
![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
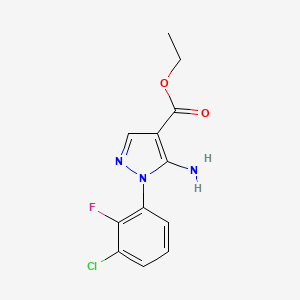

![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)

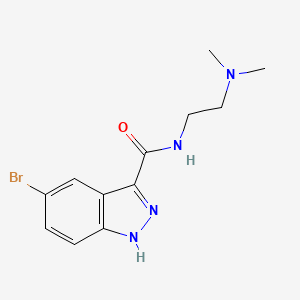
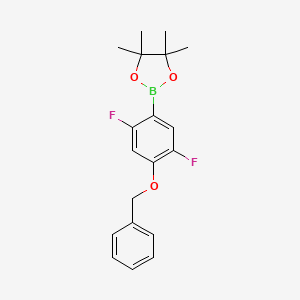

![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)
![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)
